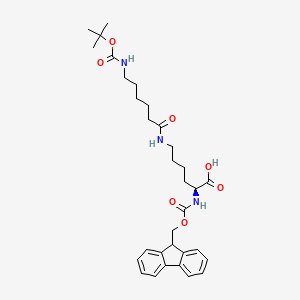
Fmoc-L-Lys(Boc-Ahx)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Lys(Boc-Ahx)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group and the Boc (tert-butyloxycarbonyl) group. The Ahx (aminohexanoic acid) linker is often used to introduce flexibility and spacing in peptide chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Lys(Boc-Ahx)-OH typically involves multiple steps:
Protection of Lysine: The lysine amino acid is first protected by the Boc group to prevent unwanted reactions at the amino group.
Introduction of Ahx Linker: The aminohexanoic acid linker is then attached to the lysine molecule.
Fmoc Protection: Finally, the Fmoc group is introduced to protect the terminal amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors.
Purification: The compound is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Lys(Boc-Ahx)-OH: undergoes several types of chemical reactions:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the Boc group.
Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) are used for peptide coupling.
Major Products Formed
Deprotected Lysine Derivatives: Removal of protecting groups yields lysine derivatives.
Peptides: Coupling reactions result in the formation of peptides with specific sequences.
Scientific Research Applications
Fmoc-L-Lys(Boc-Ahx)-OH: is widely used in scientific research, particularly in:
Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs.
Bioconjugation: Facilitates the attachment of peptides to other molecules for various applications in biology and medicine.
Mechanism of Action
The mechanism of action of Fmoc-L-Lys(Boc-Ahx)-OH is primarily related to its role in peptide synthesis. The protecting groups (Fmoc and Boc) prevent unwanted side reactions during the synthesis process, ensuring the correct sequence and structure of the peptide.
Comparison with Similar Compounds
Fmoc-L-Lys(Boc-Ahx)-OH: can be compared with other protected lysine derivatives:
Fmoc-L-Lys(Boc)-OH: Similar but without the Ahx linker, offering less flexibility.
Fmoc-L-Lys(Ahx)-OH: Lacks the Boc protection, making it more reactive.
Conclusion
This compound: is a versatile compound in peptide synthesis, offering unique advantages due to its dual protection and flexible linker. Its applications in scientific research and industry make it a valuable tool for developing new peptides and peptide-based therapeutics.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-32(2,3)42-30(39)34-20-11-4-5-18-28(36)33-19-12-10-17-27(29(37)38)35-31(40)41-21-26-24-15-8-6-13-22(24)23-14-7-9-16-25(23)26/h6-9,13-16,26-27H,4-5,10-12,17-21H2,1-3H3,(H,33,36)(H,34,39)(H,35,40)(H,37,38)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKPBSJPMIMVOX-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
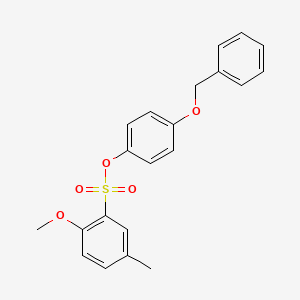
![3,4-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2796318.png)
![(2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2796319.png)
![N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2796321.png)
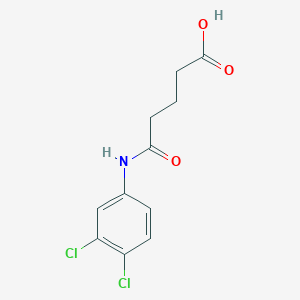
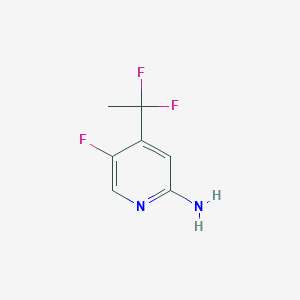
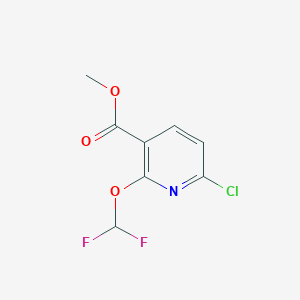
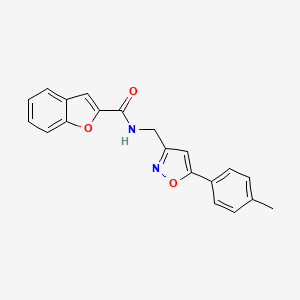
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2796329.png)
![Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796331.png)
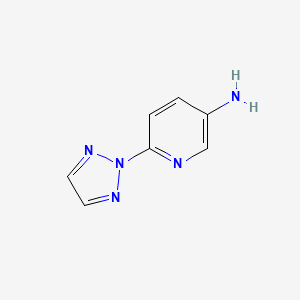
![(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B2796334.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[2-(thiophen-2-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2796335.png)

